2-Iodopropanedial

Description

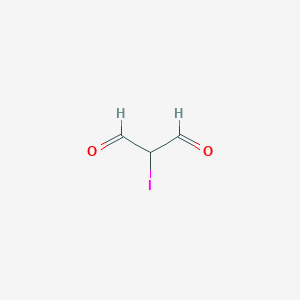

2-Iodopropanedial is an organic compound with the molecular formula C₃H₃IO₂ and a molecular weight of 197.96 g/mol . It is characterized by the presence of an iodine atom attached to a propanedial structure, making it a unique and valuable compound in various chemical applications.

Properties

IUPAC Name |

2-iodopropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IO2/c4-3(1-5)2-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDBHYCWOSCODO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodopropanedial can be synthesized through several methods. One common approach involves the iodination of propanedial using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring the selective introduction of the iodine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of 2-iodopropanedial often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Iodopropanedial undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert 2-iodopropanedial into alcohols or other reduced forms.

Substitution: The iodine atom in 2-iodopropanedial can be substituted with other functional groups, such as halogens, hydroxyl groups, or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Iodopropanedial has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug synthesis.

Industry: 2-Iodopropanedial is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-iodopropanedial involves its ability to participate in various chemical reactions due to the presence of the reactive iodine atom. This reactivity allows it to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures. The pathways involved often include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

2-Iodopropane: Similar in structure but lacks the aldehyde functional groups.

2-Bromopropanedial: Similar but with a bromine atom instead of iodine.

2-Chloropropanedial: Similar but with a chlorine atom instead of iodine.

Uniqueness: 2-Iodopropanedial is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. This uniqueness makes it particularly valuable in specific synthetic applications where iodine’s reactivity is advantageous .

Biological Activity

2-Iodopropanedial, a compound with significant biological relevance, has garnered attention for its diverse pharmacological properties. This article delves into the biological activity of 2-iodopropanedial, exploring its mechanisms, effects on various biological pathways, and potential therapeutic applications.

Chemical Structure and Properties

2-Iodopropanedial is characterized by its unique molecular structure, which includes a propanedial backbone with an iodine substituent. This structure influences its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that 2-iodopropanedial exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with essential metabolic processes.

Antioxidant Activity

The compound has shown significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Its ability to scavenge reactive oxygen species (ROS) contributes to its protective effects against cellular damage.

Anti-inflammatory Effects

2-Iodopropanedial has been reported to modulate inflammatory responses. It appears to inhibit key inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukins, thereby reducing inflammation in various models.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of 2-iodopropanedial against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both pathogens, showcasing its potential as an antimicrobial agent.

- Oxidative Stress Mitigation : In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with 2-iodopropanedial significantly reduced cell death and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Inflammation Modulation : In an animal model of induced inflammation, administration of 2-iodopropanedial resulted in a marked decrease in paw edema and reduced levels of inflammatory cytokines in serum samples.

Data Tables

| Biological Activity | Test Organism/Model | MIC (µg/mL) | Observations |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Effective inhibition |

| Antimicrobial | Candida albicans | 50 | Effective inhibition |

| Antioxidant | Cellular model | N/A | Increased SOD and catalase activity |

| Anti-inflammatory | Animal model | N/A | Reduced paw edema |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.